molecular formula C11H9ClN2OS B068188 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide CAS No. 175137-05-0

3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide

Cat. No.: B068188
CAS No.: 175137-05-0
M. Wt: 252.72 g/mol
InChI Key: MQYJPACEBWKWEH-UHFFFAOYSA-N
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Description

3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in various fields, including medicinal chemistry, material science, and organic synthesis. The compound’s structure consists of a thiophene ring substituted with an amino group, a chlorophenyl group, and a carboxamide group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur and a base . This method is known for its efficiency in producing aminothiophene derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups can form hydrogen bonds with biological molecules, influencing their activity. The chlorophenyl group can enhance the compound’s lipophilicity, allowing it to interact with cell membranes and intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-cyanothiophene: Another aminothiophene derivative with different substituents.

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-amine: A compound with a similar chlorophenyl group but different heterocyclic core.

Uniqueness

3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2OS/c12-7-3-1-6(2-4-7)9-5-8(13)10(16-9)11(14)15/h1-5H,13H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYJPACEBWKWEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(S2)C(=O)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373351
Record name 3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-05-0, 515142-45-7
Record name 3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 515142-45-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1c (250 mg, 0.71 mmol) in CH2Cl2 (10 mL) was added TFA (1 mL). The resultant solution was stirred for 1 h, then mixed with saturated NaHCO3 solution (60 mL), and extracted with ethyl acetate (50 mL, 3×). The combined organic phases were dried over MgSO4, filtered, and concentrated. Flash chromatography (hexanes/ethyl acetate, 1:1) then provided compound 1d as a yellow solid: MS (ES) 253 (M+H)+.
Name
1c
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three

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